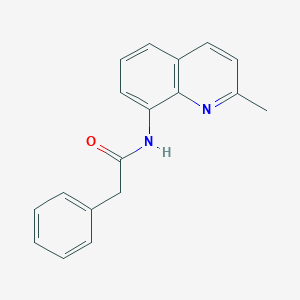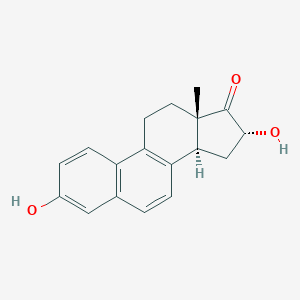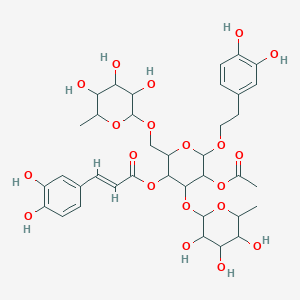
N-(2-methylquinolin-8-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylquinolin-8-yl)-2-phenylacetamide, commonly known as MQPA, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. MQPA is a derivative of 8-hydroxyquinoline, which has been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. MQPA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of MQPA is not fully understood. However, studies have suggested that MQPA may inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs have been implicated in various pathological conditions, including cancer and inflammation. MQPA has been found to inhibit the activity of MMP-2 and MMP-9, which are involved in cancer metastasis and inflammation.
生化和生理效应
MQPA has been found to exhibit various biochemical and physiological effects. MQPA has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes involved in apoptosis. Moreover, MQPA has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. MQPA has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
实验室实验的优点和局限性
MQPA has several advantages for lab experiments. MQPA is readily available and can be synthesized using various methods. Moreover, MQPA has been extensively studied, and its pharmacological properties have been well-documented. However, MQPA also has some limitations for lab experiments. MQPA has low solubility in water, which may limit its use in in vitro experiments. Moreover, the mechanism of action of MQPA is not fully understood, which may limit its use in drug development.
未来方向
For the study of MQPA include investigating its structure-activity relationship, use in combination with other anti-cancer agents, and development of novel drug delivery systems.
合成方法
MQPA can be synthesized using various methods, including the reaction of 2-methylquinoline with 2-bromo-2-phenylacetic acid, followed by the addition of sodium hydroxide. Another method involves the reaction of 2-methylquinoline with 2-chloro-2-phenylacetic acid, followed by the addition of sodium hydroxide and acetic anhydride. The yield of MQPA using these methods ranges from 50-80%.
科学研究应用
MQPA has been found to exhibit various pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral effects. MQPA has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. MQPA has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, MQPA has been found to exhibit antiviral effects against the herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
属性
产品名称 |
N-(2-methylquinolin-8-yl)-2-phenylacetamide |
|---|---|
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC 名称 |
N-(2-methylquinolin-8-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H16N2O/c1-13-10-11-15-8-5-9-16(18(15)19-13)20-17(21)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,21) |
InChI 键 |
ZNASCLCSKGIYKU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)CC3=CC=CC=C3)C=C1 |
规范 SMILES |
CC1=NC2=C(C=CC=C2NC(=O)CC3=CC=CC=C3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)
![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)